N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC18911971
Molecular Formula: C22H17ClFN3O3S
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClFN3O3S |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H17ClFN3O3S/c1-13-2-7-17(16(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28) |
| Standard InChI Key | IARYDGXNFJYRIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H15ClFN3O3S
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Molecular Weight: Approximately 431.87 g/mol
General Synthetic Approach
The synthesis of this compound involves:
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Formation of the thieno[3,2-d]pyrimidine core: Typically achieved through cyclization reactions involving thiophene derivatives and urea or guanidine precursors.
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Substitution reactions: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation.
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Acetamide linkage formation: Coupling the thienopyrimidine derivative with a chloro-methylphenyl amine using acylation chemistry.
Reagents and Conditions
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Common reagents include thiophene derivatives, alkyl halides (e.g., 4-fluorobenzyl bromide), and acylating agents.
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Catalysts such as triethylamine or potassium carbonate are used to facilitate nucleophilic substitutions.
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks for amide (C=O stretching ~1650 cm⁻¹) and aromatic C-H (~3000 cm⁻¹).
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NMR Spectroscopy:
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Proton (¹H-NMR): Signals corresponding to aromatic protons and aliphatic groups.
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Carbon (¹³C-NMR): Peaks for carbonyl carbons and aromatic carbons.
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Mass Spectrometry (MS): Molecular ion peak at m/z = 432 (consistent with molecular weight).
Solubility
The compound is expected to exhibit moderate solubility in polar organic solvents like DMSO or DMF due to its polar functional groups.
Anticancer Potential
Compounds with thieno[3,2-d]pyrimidine scaffolds have demonstrated anticancer activity by targeting enzymes such as kinases or DNA-interacting proteins.
Table: Key Findings on Related Compounds
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